A Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CAS No. 4750-91-8)
A Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CAS No. 4750-91-8)
Abstract: This document provides a comprehensive technical overview of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a key organic compound with significant applications in research and pharmaceutical development. We will explore its fundamental physicochemical properties, outline its synthetic pathway, delve into its chemical reactivity, and discuss its current and potential applications. This guide is intended for researchers, chemists, and professionals in the drug discovery and development sectors who require a detailed understanding of this versatile molecule. The CAS number for this compound is 4750-91-8.[1][2][3][4]
Compound Identification and Physicochemical Profile
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a chloro group, a nitro group, and a diethylsulfonamide moiety.[1] These functional groups dictate its chemical behavior and biological activity.
The core properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 4750-91-8 | [1][2][3] |
| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |
| Molecular Formula | C10H13ClN2O4S | [1][2][4] |
| Molecular Weight | 292.74 g/mol | [1][2] |
| Appearance | Yellow crystalline solid; Off-white to brown solid | [1][4] |
| Melting Point | 78.5 - 79.5 °C | [1][4] |
| Topological Polar Surface Area | 91.6 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Chemical Structure Visualization
The 2D structure of the molecule highlights the spatial arrangement of its key functional groups.
Caption: General synthetic pathway for the target compound.
Protocol Insights
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Nitration: The initial step involves the nitration of a suitable benzenesulfonamide starting material to introduce the nitro group. The strong electron-withdrawing nature of the sulfonamide group directs the incoming nitro group primarily to the meta-position.
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Chlorination: Following nitration, a chlorination reaction introduces the chlorine atom. The specific position is governed by the directing effects of both the sulfonamide and the newly added nitro group.
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Alkylation: The final step is the N-alkylation of the sulfonamide nitrogen with diethylamine to yield 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. [1] This sequence is a robust method for producing the desired isomer with high purity. [1]
Chemical Reactivity and Mechanistic Profile
The utility of this compound as a research chemical and building block stems from its distinct reactive sites. The interplay between the electron-withdrawing nitro and sulfonyl groups and the displaceable chloro group defines its reactivity.
Key Reactions
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, positioned ortho to the powerful electron-withdrawing sulfonyl group, is activated towards nucleophilic attack. This makes it a valuable substrate for synthesizing a variety of derivatives by displacing the chloride with other functional groups (e.g., amines, alkoxides).
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using standard reducing agents (e.g., Sn/HCl, H2/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can serve as a precursor for synthesizing amides, ureas, and other structures with potential biological activity.
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Acid-Base Chemistry: The sulfonamide group itself is weakly acidic and can participate in proton transfer reactions. [1]
Reactivity Hotspot Diagram
Caption: Key reactive sites on the molecule.
Applications in Scientific Research and Development
This compound is not an end-product therapeutic but serves as a crucial intermediate and research tool. [1]Its applications are primarily concentrated in synthetic chemistry and early-stage drug discovery.
Use as a Chemical Intermediate
The compound is an important intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. [5]The ability to selectively modify the chloro and nitro groups allows for the construction of diverse molecular scaffolds. For example, the related compound 5-nitro-2-chlorobenzenesulfonyl chloride is a key intermediate for acid dyes. [5]
Role in Drug Discovery and Chemical Biology
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Proteomics and Biochemical Assays: It is utilized as a reagent in research settings, including proteomics. [1]Its specific structure may allow it to act as a probe or labeling agent for certain proteins.
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Antimicrobial Research: The molecule has been investigated for its biological activity, particularly as a potential antimicrobial agent against specific bacterial strains. [1]The broader class of chloro-nitro aromatic compounds, including derivatives of 2-chloro-5-nitrobenzoic acid, has shown promise as next-generation antibacterials, with activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). [6][7]* Metabolic Pathway Interaction: Studies indicate that 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide can bind to proteins involved in metabolic pathways. [1]This interaction can influence enzymatic activities, making it a compound of interest for pharmacological studies aimed at modulating cellular responses. [1]
Safety and Handling Considerations
As with any laboratory chemical, proper safety protocols must be observed. The hazards associated with this compound can be inferred from its constituent functional groups.
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Sulfonamides: This class of compounds is known to cause allergic reactions in susceptible individuals. [1]* Chlorinated Nitroaromatics: These compounds are often toxic and may have carcinogenic potential. [1] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CAS No. 4750-91-8) is a well-characterized organic compound with significant value in synthetic chemistry and biomedical research. Its defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for creating novel molecules. Its demonstrated biological activity, particularly in the antimicrobial sphere, underscores its potential as a scaffold for future drug development efforts. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their work.
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